molecular formula C18H14O5 B8309932 6-ethoxy-2-piperonylidene-3(2H)-benzofuranone

6-ethoxy-2-piperonylidene-3(2H)-benzofuranone

Cat. No.: B8309932
M. Wt: 310.3 g/mol
InChI Key: YVTPXASHCJLUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-2-piperonylidene-3(2H)-benzofuranone is a useful research compound. Its molecular formula is C18H14O5 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylidene)-6-ethoxy-1-benzofuran-3-one

InChI

InChI=1S/C18H14O5/c1-2-20-12-4-5-13-15(9-12)23-17(18(13)19)8-11-3-6-14-16(7-11)22-10-21-14/h3-9H,2,10H2,1H3

InChI Key

YVTPXASHCJLUNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 6-hydroxy-2-piperonylidene-3(2H)-benzofuranone 1 g and potassium carbonate 1.95 g were added to dimethylformamide 10 ml, ethyl iodide 0.48 ml was added, and the mixture was reacted at a temperature of 100° C. for two hours. After the solution was cooled to room temperature, ethyl acetate 200 ml was added. The ethyl acetate solution was washed with water 100 ml twice and a saturated sodium chloride solution 50 ml twice. The ethyl acetate solution was dehydrated with anhydrous magnesium sulfate, and concentrated to 40 ml under reduced pressure. The precipitated crystals were filtered and dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure to obtain the desired compound 0.65 g. FAB MASS; 311 (M+1) 1H-NMR (ppm, in CDCl3); 1.45 (3H, t), 4.10 (2H, q), 6.00 (2H, s), 6.68-6.70 (3H, m), 6.82 (1H, d, J=7.9 Hz), 7.24 (1H, dd, J=8.2 Hz), 7.49 (1H, d, J=1.5 Hz), 7.63 (1H, d, J=8.2 Hz)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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